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Compound of Interest

2-Nitrobenzaldehyde
Compound Name:

tosylhydrazone
CAS No.: 58809-90-8
Cat. No.: B3868574

Get Quote

Executive Summary

2-Nitrobenzaldehyde tosylhydrazone (CAS: 58809-90-8) is a sulfonylhydrazone derivative
primarily utilized as a precursor for reactive intermediates (carbenes and diazo compounds) via
the Bamford-Stevens reaction.[1] Its structural uniqueness lies in the ortho-nitro group, which
imparts significant steric and electronic effects, influencing both its spectral signature and its
photochemical reactivity (photo-uncaging potential).

This guide provides a validated spectral profile (NMR, IR, MS), a self-validating synthesis
protocol, and a mechanistic breakdown of its fragmentation pathways.

Synthesis & Preparation Protocol

To ensure spectral data accuracy, the compound must be synthesized with high purity. The
following protocol minimizes the formation of azine byproducts.

Optimized Condensation Protocol
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Reaction Type: Acid-Catalyzed Condensation[1]

Scale: 10 mmol

Yield: ~85-92%

Time: 2-3 Hours

Step-by-Step Methodology:

Dissolution: Dissolve 2-nitrobenzaldehyde (1.51 g, 10 mmol) in absolute ethanol (20 mL) in a
round-bottom flask. Slight warming (40°C) may be required for complete dissolution.

» Addition: Add p-toluenesulfonyl hydrazide (1.86 g, 10 mmol) in a single portion.
o Catalysis: Add 2-3 drops of concentrated HCI or glacial acetic acid.

o Reflux: Heat the mixture to reflux (80°C) for 2 hours. A yellow precipitate typically begins to
form within 30 minutes.

« |solation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

« Purification: Filter the crystalline solid and wash with cold ethanol (2 x 5 mL) followed by cold
diethyl ether. Recrystallize from ethanol/water if necessary.

e Drying: Dry under vacuum at 45°C for 4 hours.

Key Quality Indicator: The product should be a pale yellow to yellow crystalline solid with a
melting point of 153-156 °C.

Spectral Characterization (The Core)
A. Infrared (IR) Spectroscopy

The IR spectrum reveals the dual nature of the molecule: the sulfonylhydrazide core and the
nitro-aromatic system.
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Functional Group

Wavenumber (

)

Intensity

Assignment | Notes

N-H Stretch

3180 — 3220

Medium, Sharp

Characteristic
sulfonamide N-H.[1]
Lower frequency due

to H-bonding with

[1]

C-H Stretch (Ar)

3050 — 3080

Weak

Aromatic ring protons.

C=N Stretch

1610 — 1625

Medium

Imine bond formation
(confirms

condensation).[1]

(Asym)

1525 - 1535

Strong

Asymmetric nitro
stretch (diagnostic for
2-nitro).[1]

(Sym)

1345 - 1355

Strong

Symmetric nitro
stretch.[1]

(Asym)

1330 - 1340

Strong

Sulfonyl asymmetric
stretch.[1]

(Sym)

1160 - 1170

Strong

Sulfonyl symmetric
stretch.[1]

B. H NMR Spectroscopy (400 MHz, DMSO- )

The ortho-nitro group causes significant deshielding of the azomethine proton (

) and the adjacent aromatic proton (

).

© 2026 BenchChem. All rights reserved.

3/10

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitrobenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3868574?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Shift ( Coupling (
Multiplicity Integral Assignment
» Ppm) )
Exchangeable
12.00 Singlet (s) 1H NH (Hydrazide) ~ With
1
Ar-H ( Hz (Ortho to
8.32 Doublet (d) 1H
) ) 1]
Deshielded by
8.04 Singlet (s) 1H CH=N (Imine)
anisotropy.[1]
Hz (Ortho to
8.02 Doublet (d) 2H Tosyl Ar-H
)-[1]
Ar-H (
7.86 Triplet (t) 1H Aromatic ring.[1]
)
Ar-H (
7.80 Triplet (t) 1H Aromatic ring.[1]
)
Ar-H (
7.76 Doublet (d) 1H Ortho to imine.[1]
)
Hz (Meta to
7.45 Doublet (d) 2H Tosyl Ar-H
)[1]
Tosyl methyl
2.38 Singlet (s) 3H Ar-CH Y Y
group.[1]

Mechanistic Insight: The downfield shift of the NH proton (12.0 ppm) indicates strong hydrogen

bonding, likely intramolecularly with the ortho-nitro oxygen or intermolecularly with the sulfonyl

oxygen.
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C. C NMR Spectroscopy (100 MHz, DMSO- )

Note: Chemical shifts are consistent with tosylhydrazone electronic environments.

Shift (
Assignment
» Ppm)
C-NO
148.2
(Quaternary, highly deshielded).[1]
143.8 C-S (Tosyl quaternary).[1]
140.5 C=N (Imine carbon).[1]
136.4 C-Me (Tosyl quaternary).[1]
133.5 C-CH=N (Aromatic quaternary).[1]
130.8 Aromatic CH (Nitro ring).[1]
129.8 Aromatic CH (Tosyl, 2C).[1]
128.5 Aromatic CH (Nitro ring).[1]
127.4 Aromatic CH (Tosyl, 2C).[1]
Aromatic CH (Ortho to NO
124.8
)-[1]
CH
211

(Tosyl methyl).[1]

D. Mass Spectrometry (EI-MS, 70 eV)

The mass spectrum is dominated by the cleavage of the weak N-N bond and the stability of the
sulfonyl fragment.

e Molecular lon (

): m/z 319 (Small/Weak)[1]
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e Base Peak: m/z 91 (Tropylium ion,

from tosyl group)

o Key Fragments:

m/z 164:

[¢]

. Loss of the tosyl group (

).

[¢]

m/z 155;:

. Tosyl cation (

).[1]

m/z 139:

[e]

. Formation of the nitrophenyl cyanide/nitrile species.

o

m/z 65: Cyclopentadienyl cation (from decomposition of m/z 91).[1]

Mechanistic Visualization
A. Synthesis & Bamford-Stevens Pathway

The following diagram illustrates the synthesis of the tosylhydrazone and its divergent reactivity
under basic conditions (Bamford-Stevens Reaction), leading to either a carbene (aprotic) or
carbocation (protic) pathway.[2][3]

-N2
Carbene Species

Base (NaOMe/NaH) (Thermal/Photolytic) | 10/ iic Sowvent 1,2-H Shift

2-Nitrobenzaldehyde EtOH, H+, Reflux
2-Nitrobenzaldehyde
0s)
(Target)
Tosylhydrazide
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Figure 1: Synthesis and Bamford-Stevens reaction pathways for 2-nitrobenzaldehyde

tosylhydrazone.

B. Mass Spectrometry Fragmentation

The fragmentation logic under Electron lonization (EI).[1][4]

Molecular lon (M+)
m/z 319

N-S Cleavage \ N-S Cleavage

Tosyl Cation
m/z 155

-SO2

Tropylium lon
m/z 91 (Base Peak)

[M - Tosyl]+
m/z 164

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway observed in EI-MS analysis.[1]

Applications & Troubleshooting
Applications in Drug Development

» Carbene Precursors: Used to generate ortho-nitrophenyl carbenes.[1] The nitro group can
interact with the carbene center, leading to unique heterocyclic rearrangements (e.g.,
formation of isatogens or nitroso-derivatives).
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Caged Compounds: While the aldehyde itself is a common photolabile group, the hydrazone
derivative retains photosensitivity. UV irradiation can induce N-N bond cleavage or nitro-
group mediated rearrangement, useful for "caging" reactive carbonyls.[5]

Troubleshooting Common Issues

Impurity (Azine Formation): If the melting point is >200°C, you likely formed the azine (dimer
of the aldehyde and hydrazine) due to incorrect stoichiometry or lack of acid catalyst.
Solution: Ensure slight excess of tosylhydrazide and strict control of pH.[1]

Broad NMR Peaks: The NH proton at 12.0 ppm is often broad.[1] If it disappears, the solvent
may be wet (

exchange) or the sample is too dilute.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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